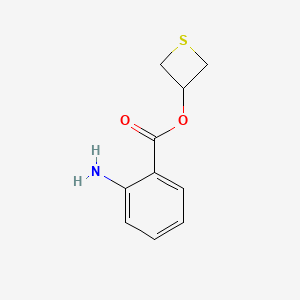![molecular formula C9H7ClN4O2S B5518743 3-[(5-氯-2-硝基苯基)硫]-4-甲基-4H-1,2,4-三唑](/img/structure/B5518743.png)
3-[(5-氯-2-硝基苯基)硫]-4-甲基-4H-1,2,4-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 5-chloro-2-nitrophenylsulfanyl group and a methyl group
科学研究应用
3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 5-chloro-2-nitrothiophenol with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a sulfide bond between the thiol group of the triazole and the chloronitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation: Formation of 3-[(5-amino-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-[(5-amino-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole.
作用机制
The mechanism of action of 3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the organism or system being studied.
相似化合物的比较
Similar Compounds
3-[(4-chloro-2-nitrophenyl)sulfanyl]-5-ethyl-1H-1,2,4-triazole: Similar structure with an ethyl group instead of a methyl group.
2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid: Contains a benzoic acid moiety instead of a triazole ring.
2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid: Contains an acetic acid moiety instead of a triazole ring.
Uniqueness
3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a triazole ring and a chloronitrophenylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-(5-chloro-2-nitrophenyl)sulfanyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-13-5-11-12-9(13)17-8-4-6(10)2-3-7(8)14(15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCVCRBMWMQGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-FLUOROPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5518663.png)

carbamate](/img/structure/B5518675.png)
![2-Phenyltriazolo[4,5-h]quinoxalin-8-amine](/img/structure/B5518681.png)
![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)
![N-({N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B5518716.png)

![3-[(E)-1-PHENYLMETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-ONE](/img/structure/B5518723.png)


![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)
